DC-Chol
Overview
Description
3β-[N-(N’,N’-Dimethylaminoethane)carbamoyl]cholesterol, commonly known as DC-Chol, is a synthetic cationic lipid derived from cholesterol. It is widely used in the preparation of liposomes and lipid nanoparticles, particularly in the fields of drug delivery and gene therapy. The cationic nature of this compound, attributed to its dimethylaminoethane moiety, allows it to interact with negatively charged genetic material, facilitating the delivery of nucleic acids into cells .
Biochemical Analysis
Biochemical Properties
DC-Chol plays a significant role in biochemical reactions, particularly in the formation of lipoplexes with 1,2-Dioleoyl-sn-glycero-3-PE (1,2-DOPE) . This interaction facilitates the transfection of mRNA into A549 cells without affecting cell viability . The nature of these interactions is largely dependent on the vector surface characteristics .
Cellular Effects
This compound influences cell function by facilitating the delivery of genetic material into cells . This can impact cell signaling pathways, gene expression, and cellular metabolism. The specific cellular processes affected by this compound can vary depending on the type of genetic material being delivered and the specific cell type.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. This can lead to changes in gene expression and potentially influence enzyme activity . The exact mechanism of action is complex and can vary depending on the specific context in which this compound is used.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes changes in the product’s stability and degradation . Long-term effects on cellular function have been observed in in vitro or in vivo studies, although these effects can vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes potential threshold effects, as well as any toxic or adverse effects at high doses. The specific dosage effects can vary depending on the specific animal model and experimental conditions.
Metabolic Pathways
This compound is involved in various metabolic pathways, although the specific pathways can vary depending on the context. This can include interactions with various enzymes or cofactors, as well as potential effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This can involve interactions with various transporters or binding proteins, as well as potential effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound can vary depending on the specific context. This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . The specific effects of this compound on its activity or function can also vary depending on its subcellular localization.
Preparation Methods
Synthetic Routes and Reaction Conditions: DC-Chol is synthesized through a coupling reaction involving cholesterol and N,N-dimethylaminoethane. The process typically involves the following steps:
Activation of Cholesterol: Cholesterol is first activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Coupling Reaction: The activated cholesterol is then reacted with N,N-dimethylaminoethane to form this compound.
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The final product is purified using techniques such as column chromatography and recrystallization to obtain high-purity this compound suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: DC-Chol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form oxysterols, which are important intermediates in the synthesis of other bioactive molecules.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under mild conditions.
Major Products:
Oxidation Products: Oxysterols and other oxidized derivatives.
Substitution Products: Various substituted derivatives with different functional groups.
Scientific Research Applications
DC-Chol has a wide range of applications in scientific research, including:
Gene Therapy: this compound is used to form lipoplexes with nucleic acids, facilitating their delivery into cells for gene therapy applications.
Anticancer Research: this compound derivatives have shown potential as anticancer agents due to their ability to interact with and disrupt cancer cell membranes.
Mechanism of Action
The mechanism of action of DC-Chol involves several key steps:
Electrostatic Interaction: The cationic nature of this compound allows it to form electrostatic interactions with negatively charged nucleic acids, forming stable lipoplexes.
Cellular Uptake: The positively charged lipoplexes interact with negatively charged cell membranes, facilitating their uptake via endocytosis.
Endosomal Escape: this compound promotes the destabilization of endosomal membranes, allowing the release of nucleic acids into the cytoplasm.
Gene Expression: Once released into the cytoplasm, the nucleic acids can be transported to the nucleus for gene expression
Comparison with Similar Compounds
1,2-Dioleoyl-3-trimethylammonium-propane (DOTAP): Another cationic lipid used for gene delivery. Unlike DC-Chol, DOTAP has a quaternary ammonium headgroup.
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): Often used in combination with this compound to enhance transfection efficiency.
Uniqueness of this compound:
Stability: this compound forms stable liposomal formulations that can be stored for extended periods without degradation.
Transfection Efficiency: this compound/DOPE liposomes have been shown to have higher transfection efficiency compared to other cationic lipids.
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(dimethylamino)ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H56N2O2/c1-22(2)9-8-10-23(3)27-13-14-28-26-12-11-24-21-25(36-30(35)33-19-20-34(6)7)15-17-31(24,4)29(26)16-18-32(27,28)5/h11,22-23,25-29H,8-10,12-21H2,1-7H3,(H,33,35)/t23-,25+,26+,27-,28+,29+,31+,32-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHOWBSBBDRPDW-PTHRTHQKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCN(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCN(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H56N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80929700 | |
Record name | Cholest-5-en-3-yl hydrogen [2-(dimethylamino)ethyl]carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80929700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137056-72-5 | |
Record name | 3-(N-(N',N'-Dimethylaminoethane)carbamoyl)cholesterol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137056725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cholest-5-en-3-yl hydrogen [2-(dimethylamino)ethyl]carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80929700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cholesteryl N-(2-dimethylaminoethyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.